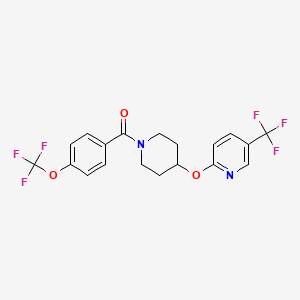
(4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethoxy group, a phenyl group, a piperidinyl group, and a methanone group . It is related to a class of compounds known as polydithienylpyrroles, which have been studied for their electrochromic properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid . The reaction mixture is stirred under reflux for 36 hours, after which the solvent is removed and the product is purified using column chromatography .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and the functional groups it contains. It includes a phenyl ring with a trifluoromethoxy group attached, connected to a piperidine ring via a methanone group . The piperidine ring is also connected to a pyridine ring with a trifluoromethyl group .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of the functional groups it contains. For example, the trifluoromethoxy group is electron-withdrawing, which can decrease the HOMO and LUMO energy levels of the compound . This can affect its reactivity and the types of reactions it can undergo.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the trifluoromethoxy group could influence its polarity, solubility, and reactivity .Scientific Research Applications
Structural and Theoretical Studies
Research on structurally related compounds demonstrates the importance of detailed characterization, including thermal, optical, etching, and structural studies, as well as theoretical calculations such as density functional theory (DFT). For instance, studies have shown the synthesis and characterization of compounds by various spectroscopic techniques, revealing details like crystal conformation and intermolecular interactions, which are crucial for understanding the properties and potential applications of these compounds (Karthik et al., 2021).
Antimicrobial Activity
Compounds with a similar structural motif have been synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains, showing promising results (Mallesha & Mohana, 2014). This suggests potential applications in developing new antimicrobial agents.
Coordination Polymers and Architectures
The synthesis of coordination polymers and architectures using bis(pyridyl) compounds with different tether groups highlights the versatility of pyridyl and related compounds in constructing materials with specific structural motifs, which could be beneficial for various technological applications (Banfi et al., 2002).
Molecular Docking and Biological Evaluation
Related compounds have also been explored for their potential biological activities, where novel pyrazoline derivatives were synthesized and evaluated for antiinflammatory and antibacterial properties, supported by molecular docking studies to predict interactions with biological targets (Ravula et al., 2016).
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O3/c20-18(21,22)13-3-6-16(26-11-13)29-14-7-9-27(10-8-14)17(28)12-1-4-15(5-2-12)30-19(23,24)25/h1-6,11,14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRIIZLGQPDDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)
![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)
![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)

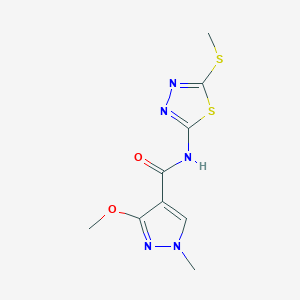

![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)
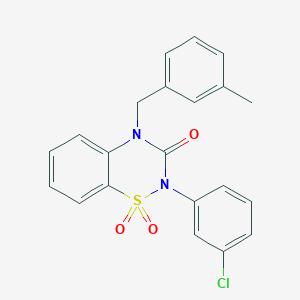
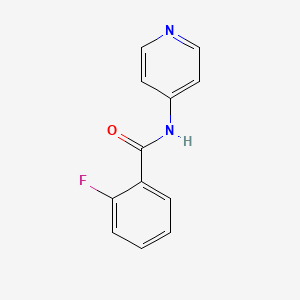
![N-[Cyclopropyl-[4-(2-methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2590898.png)
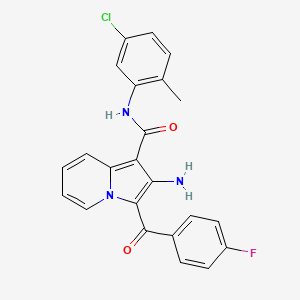


![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2590907.png)
